5-Chloro-3-(tributylstannyl)pyridine

Description

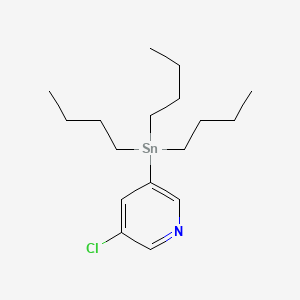

5-Chloro-3-(tributylstannyl)pyridine is an organotin compound characterized by a pyridine (B92270) ring substituted with a chlorine atom at the 5-position and a tributylstannyl group (-Sn(Bu)₃) at the 3-position. Its utility in contemporary organic synthesis is primarily derived from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 206115-67-5 |

| Molecular Formula | C₁₇H₃₀ClNSn |

| Molecular Weight | 402.59 g/mol |

| Physical Form | Solid |

| SMILES String | CCCCSn(CCCC)c1cncc(Cl)c1 |

| InChI Key | GGSUJOOLZJBTEQ-UHFFFAOYSA-N |

Organotin compounds, or organostannanes, are a class of organometallic compounds containing at least one tin-carbon bond. nih.gov They are central to modern synthetic methodologies due to their unique combination of stability and reactivity. researchgate.net Unlike many other organometallic reagents, organostannanes are generally stable to air and moisture, making them easy to handle, purify, and store. researchgate.netnih.gov This stability allows for a broad tolerance of various functional groups within the molecule, including esters, amides, ketones, and amines, which might not be compatible with more reactive organometallics. nih.gov

The primary application of organotin reagents is in palladium-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon bonds. nih.govub.edu The most prominent of these is the Stille reaction, first reported by John K. Stille. nih.govnih.gov The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide or triflate.

Transmetalation: The organic group from the organostannane is transferred to the palladium center. This step is often rate-determining. researchgate.net

Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. researchgate.net

The versatility and functional group tolerance of the Stille reaction have made organotin compounds indispensable tools for the synthesis of complex natural products and novel materials. nih.gov

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. matrixscientific.com It is a foundational structure in medicinal chemistry and is often referred to as a "privileged scaffold." matrixscientific.com This designation stems from its frequent appearance in a wide array of FDA-approved drugs and biologically active molecules. matrixscientific.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for a molecule's pharmacokinetic properties and its interaction with biological targets.

Pyridine derivatives are integral to numerous pharmaceuticals, including anticancer, antimalarial, and antiulcer agents. Their widespread use is due to their ability to be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. The synthesis of highly substituted pyridines is an active area of research, with methods being developed for the regioselective introduction of various functional groups to create diverse molecular libraries for drug discovery. nih.gov

Pyridyl stannanes, such as this compound, are hybrid compounds that merge the advantageous properties of organostannanes and pyridines. They serve as highly effective intermediates in palladium-catalyzed cross-coupling reactions, enabling the direct introduction of a pyridine moiety into a target molecule. ub.edu The tributylstannyl group acts as a handle for the Stille reaction, while the pyridine core provides the desired heterocyclic scaffold.

The use of pyridyl stannanes allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials. For instance, a pyridyl stannane (B1208499) can be coupled with an aryl halide to form a phenylpyridine derivative, a core structure in many liquid crystal and organic light-emitting diode (OLED) materials. The stability of the stannane allows for these coupling reactions to proceed under mild conditions, preserving other sensitive functional groups on either coupling partner. nih.gov The development of methods for synthesizing variously substituted pyridyl stannanes continues to be a key focus, as it expands the toolbox available to synthetic chemists for creating novel and functional molecules. nih.gov

Properties

IUPAC Name |

tributyl-(5-chloropyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSUJOOLZJBTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443595 | |

| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206115-67-5 | |

| Record name | 5-Chloro-3-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Tributylstannyl Pyridine and Analogous Pyridylstannanes

Direct Stannylation Approaches for Pyridine (B92270) Rings

Direct stannylation, primarily achieved through palladium-catalyzed cross-coupling reactions (Stille reaction), represents a powerful method for forming carbon-tin bonds on pyridine rings. wikipedia.orglibretexts.org This approach typically involves the reaction of a halogenated pyridine with an organotin reagent. libretexts.org

Palladium-Catalyzed Direct Stannylation of Halogenated Pyridines

The palladium-catalyzed cross-coupling reaction, known as the Stille reaction, is a cornerstone for the synthesis of pyridylstannanes from halogenated pyridines. The general mechanism involves the oxidative addition of the halo-pyridine to a Pd(0) catalyst, followed by transmetalation with a stannylating agent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Hexabutylditin ((Bu₃Sn)₂) is a common and effective stannylating agent in palladium-catalyzed reactions. In the synthesis of a compound like 5-Chloro-3-(tributylstannyl)pyridine, a starting material such as 3-bromo-5-chloropyridine (B1268422) or 3,5-dichloropyridine (B137275) would be reacted with hexabutylditin. The palladium catalyst facilitates the selective cleavage of a carbon-halogen bond and the subsequent formation of the carbon-tin bond. The choice of dihalopyridine is crucial, as the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve regioselective stannylation. Palladium pincer-complexes have also been reported as effective catalysts for stannylation reactions using hexamethylditin. diva-portal.org

The choice of palladium precursor and associated ligands is critical for the efficiency and selectivity of the Stille coupling. harvard.edu Both Pd(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Pd(II) precursors, like palladium(II) acetate (B1210297) (Pd(OAc)₂), which are reduced in situ to the active Pd(0) species, are commonly used. libretexts.orgharvard.edu

The ligands coordinated to the palladium center significantly influence the catalyst's reactivity, stability, and selectivity. harvard.edu Electron-rich and sterically hindered phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are known to accelerate the rate-limiting transmetalation step in the catalytic cycle. harvard.edu The use of specific ligands can also prevent side reactions and improve the yield of the desired pyridylstannane. For instance, in related cross-coupling reactions, the choice of ligand has been shown to be crucial for achieving high yields and selectivity. nih.gov

Below is a table illustrating the effect of different palladium catalysts and ligands on the yield of Stille coupling reactions for various substrates, demonstrating the importance of these components.

| Catalyst Precursor | Ligand | Substrate 1 (Electrophile) | Substrate 2 (Stannane) | Yield (%) |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Chloride | Vinylstannane | 98% |

| Pd(OAc)₂ | SPhos | Aryl Bromide | Arylstannane | 95% |

| Pd(PPh₃)₄ | - | Aryl Iodide | Alkynylstannane | 92% |

| PdCl₂(PPh₃)₂ | - | Acyl Chloride | Vinylstannane | 85% |

| This table presents representative data from various Stille coupling reactions to illustrate general principles and is not specific to the synthesis of this compound. |

Optimization of Reaction Conditions: Solvent, Temperature, and Inert Atmosphere

Optimizing reaction conditions is essential for maximizing the yield and purity of pyridylstannanes. The choice of solvent can impact catalyst solubility and reactivity. Common solvents for Stille reactions include toluene, dioxane, and N,N-dimethylformamide (DMF). orgsyn.orgmsu.edu

The reaction temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others require heating to temperatures ranging from 50°C to 110°C to drive the reaction to completion. orgsyn.org However, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts.

Stille reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. orgsyn.org Additives, such as copper(I) iodide (CuI), can sometimes be used to accelerate the reaction, potentially by facilitating the transmetalation step. harvard.edu

Lithiation-Quenching Strategies for Pyridylstannane Formation

An alternative and powerful strategy for synthesizing pyridylstannanes involves a two-step process: the regioselective deprotonation of a pyridine ring using a strong base to form a lithiated intermediate, followed by quenching with an organotin electrophile like tributyltin chloride.

Regioselective Ortho-Lithiation of Chloro-Substituted Pyridines

The presence of a chloro substituent on the pyridine ring can direct lithiation to an adjacent (ortho) position. This directed ortho-metalation (DoM) is a highly regioselective process. researchgate.net For the synthesis of this compound, the starting material would be 3-chloropyridine (B48278).

Treatment of 3-chloropyridine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) can selectively remove the proton at the C4 position. researchgate.net This is due to the directing effect of the chlorine atom and the nitrogen within the pyridine ring. The resulting 3-chloro-4-lithiopyridine intermediate can then be trapped by adding tributyltin chloride (Bu₃SnCl) to the reaction mixture, yielding the 4-stannylated product. Similarly, lithiation can be directed to other positions depending on the substitution pattern and the base used. For example, the BuLi-LiDMAE superbase has been shown to mediate C6 lithiation of 2-chloropyridine. researchgate.net

The following table summarizes the results of the regioselective ortho-lithiation of 3-chloropyridine followed by quenching with various electrophiles, illustrating the versatility of the lithiated intermediate.

| Starting Material | Base | Electrophile (E) | Product | Yield (%) |

| 3-Chloropyridine | LDA | D₂O | 3-Chloro-4-deuteriopyridine | 92% |

| 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 96% |

| 3-Chloropyridine | LDA | CH₃I | 3-Chloro-4-methylpyridine | 72% |

| 3-Chloropyridine | LDA | PhCHO | (3-Chloropyridin-4-yl)(phenyl)methanol | 85% |

| 3-Chloropyridine | LDA | (PhS)₂ | 3-Chloro-4-(phenylthio)pyridine | 78% |

| Data derived from studies on the regioselective lithiation of 3-chloropyridines. researchgate.net Quenching with Bu₃SnCl would be expected to proceed with similar efficiency to form the corresponding stannane (B1208499). |

Subsequent Quenching with Tributyltin Chloride

A primary and effective method for the synthesis of pyridylstannanes involves the halogen-metal exchange of a halopyridine to form a highly reactive pyridyl-lithium intermediate, which is then quenched with an electrophile. In the context of synthesizing compounds like this compound, the specific electrophile used is tributyltin chloride (Bu3SnCl).

The general procedure begins with the dissolution of the starting halopyridine, such as 3,5-dichloropyridine or 3-chloro-5-bromopyridine, in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), under an inert atmosphere of nitrogen or argon. The solution is cooled to a low temperature, commonly -78 °C, to control reactivity and prevent side reactions. A strong organolithium base, most often n-butyllithium (n-BuLi), is added dropwise. This initiates a halogen-metal exchange, where one of the halogen atoms (preferentially bromine over chlorine if present) is replaced by a lithium atom, generating the corresponding lithiated pyridine species.

Following the formation of the pyridyl-lithium intermediate, tributyltin chloride is slowly added to the reaction mixture while maintaining the low temperature. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the desired carbon-tin (C-Sn) bond. The reaction is typically stirred for a period to ensure complete conversion before being carefully quenched, often with a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize any remaining reactive species. orgsyn.org After workup and purification, commonly by vacuum distillation or column chromatography, the target pyridylstannane is isolated. echemi.com

A representative reaction is the synthesis of 2-(Tributylstannyl)pyridine from 2-bromopyridine, which yielded a dark brown liquid at 98% yield after lithiation with n-BuLi and subsequent quenching with tributyltin chloride. This well-established protocol serves as a direct template for the synthesis of this compound from a suitable dihalopyridine precursor.

Control of Selectivity and Yield in Lithiation-Based Synthesis

The success of synthesizing a specific pyridylstannane isomer, like this compound, via lithiation hinges on the precise control of regioselectivity. The position of lithiation on the pyridine ring is highly dependent on the choice of the lithiating agent, the solvent, the temperature, and the directing effects of existing substituents on the ring. nih.govlookchem.com

For a substrate like 3-chloropyridine, different lithiating agents can lead to different isomers. For instance, using lithium diisopropylamide (LDA) typically results in exclusive lithiation at the C-4 position. lookchem.com In contrast, employing a BuLi/TMEDA (tetramethylethylenediamine) complex can direct the lithiation primarily to the C-2 position. lookchem.com Researchers have also utilized superbase systems, such as BuLi/LiDMAE (lithium 2-(dimethylamino)ethoxide), to achieve clean, regioselective metallation at the C-2 position of 3- and 4-chloropyridines, a position not typically favored with other reagents. lookchem.comresearchgate.net This demonstrates the critical role of the reagent system in overcoming the inherent electronic preferences of the pyridine ring.

The presence of other directing groups can also exert powerful control. For example, a 2-ethoxy group on 3-chloropyridine directs lithiation with n-BuLi selectively to the C-4 position. nih.gov Similarly, in 2,5-substituted pyridines, a chloro group at C-2 and a bromo group at C-5 will direct lithiation with LDA to the C-4 position. mdpi.com Therefore, to synthesize this compound, one would typically start with a precursor like 3,5-dichloropyridine or 3-bromo-5-chloropyridine. In the case of 3-bromo-5-chloropyridine, lithiation with n-BuLi is expected to occur selectively at the C-3 position via bromine-lithium exchange, as the bromine is more reactive than chlorine. Subsequent quenching with tributyltin chloride would then yield the desired product with high regioselectivity.

| Substrate | Lithiating Agent | Solvent | Position of Lithiation | Reference |

|---|---|---|---|---|

| 3-Chloropyridine | LDA | THF | C-4 | lookchem.com |

| 3-Chloropyridine | n-BuLi/TMEDA | - | C-2 (Mainly) | lookchem.com |

| 3-Chloropyridine | n-BuLi/LiDMAE | - | C-2 | lookchem.com |

| 3-Chloro-2-ethoxypyridine | n-BuLi | - | C-4 | nih.gov |

| 2-Chloro-5-bromopyridine | LDA | - | C-4 | mdpi.com |

Alternative Synthetic Routes to Pyridylstannane Scaffolds

Beyond direct lithiation and stannylation, other synthetic strategies have been developed to access the pyridylstannane framework, offering alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

Hydrostannylation Reactions for Unsaturated Pyridine Precursors

Hydrostannylation involves the addition of a tin-hydride bond (Sn-H) across an unsaturated carbon-carbon bond, such as an alkyne or alkene. wikipedia.org This method provides a direct route to vinyl or alkyl stannanes. The reaction can be initiated by radical initiators or, more commonly, catalyzed by transition metal complexes, with palladium-based catalysts being typical. wikipedia.org The use of tributyltin hydride is common in these reactions. organic-chemistry.org

While hydrostannylation is a powerful tool, its application to heteroaromatic precursors like ethynylpyridines has been met with challenges. researchgate.net Research has shown that the nitrogen atom in the pyridine ring can act as a poison, deactivating certain metal catalysts. For instance, attempts to perform a platinum-catalyzed hydrostannylation on 2-ethynylpyridine (B158538) were reported to be unviable due to this catalyst deactivation. researchgate.net Despite these difficulties, some successful examples exist, such as the stannylcupration of 2-ethynylpyridine, which represents a variation of this approach. researchgate.net This route remains less documented for heteroaromatic systems compared to their carbocyclic counterparts, indicating that it is a specialized rather than a general method for pyridylstannane synthesis.

Exploitation of Negishi Coupling in Pyridylstannane Synthesis

The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. orgsyn.org While it is primarily used for forming carbon-carbon bonds, its principles can be exploited in the synthesis of pyridylstannanes. One approach involves preparing a pyridylzinc halide, which can be accomplished through the transmetallation of a pyridyl-lithium intermediate with a zinc salt (e.g., ZnCl2). orgsyn.org This organozinc reagent can then participate in coupling reactions.

More directly, research has demonstrated the utility of Negishi coupling on a pyridine ring that already contains a stannyl (B1234572) group. In one study, 2-bromo-5-(tributylstannyl)pyridine (B1629426) was successfully subjected to Negishi coupling with alkyl or arylzinc chlorides. nih.gov This reaction selectively forms a new C-C bond at the C-Br position while leaving the C-Sn bond intact, yielding more complex, functionalized pyridylstannanes. This showcases the robustness of the tributylstannyl group under these conditions and allows for the late-stage functionalization of a pyridylstannane scaffold, expanding its synthetic utility.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling of an organozinc compound with an organic halide. | orgsyn.org |

| Pyridyl Nucleophile | Pyridylzinc halides, prepared from pyridyl lithium or directly from pyridyl halides. | orgsyn.org |

| Functional Group Tolerance | High tolerance for various functional groups, including esters, nitriles, and amines. | orgsyn.org |

| Application to Stannanes | Can be used to functionalize a bromo-pyridylstannane without disturbing the stannyl group. | nih.gov |

Synthesis of Poly-Pyridyl Tin Compounds

The synthesis of molecules containing multiple pyridine rings and/or multiple tin moieties on a single pyridine core is an area of active research. These compounds are precursors to complex ligands, polymers, and materials with unique electronic or coordination properties.

A straightforward example is the synthesis of bis-stannylated pyridines. For instance, 2,6-Bis(tributylstannyl)pyridine can be synthesized from 2,6-dibromopyridine (B144722) using a method analogous to the mono-stannylation: treatment with two or more equivalents of n-BuLi followed by quenching with tributyltin chloride. chemicalbook.com

Another class of poly-pyridyl tin compounds involves ligands that contain multiple pyridine units, which then coordinate to a tin center. Researchers have synthesized organotin(IV) derivatives using ligands like bis(2-pyridylthio)methane and tris(2-pyridylthio)methane. researchgate.net In these cases, the pre-formed poly-pyridyl ligands react with organotin halides (e.g., RnSnCl4-n) to create mono- or di-organotin(IV) complexes where the tin atom is coordinated by the nitrogen atoms of the multiple pyridyl groups. researchgate.net These structures are distinct from compounds where tin is directly bonded to the pyridine ring's carbon skeleton but represent an important facet of poly-pyridyl tin chemistry.

Cross Coupling Reactions Mediated by 5 Chloro 3 Tributylstannyl Pyridine

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of carbon-carbon bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic electrophile. thermofisher.com For 5-Chloro-3-(tributylstannyl)pyridine, the reaction occurs selectively at the carbon-tin bond, leaving the carbon-chlorine bond intact for subsequent transformations.

Scope and Versatility in Carbon-Carbon Bond Formation with Varied Electrophiles

The Stille cross-coupling reaction utilizing this compound demonstrates broad scope with respect to the electrophilic coupling partner. The sp²-hybridized pyridyl carbon attached to the tin moiety readily couples with a wide array of organic electrophiles. wikipedia.org Commonly employed electrophiles include aryl, heteroaryl, and vinyl halides (I, Br, Cl) and pseudohalides such as triflates (OTf). wikipedia.org The reaction's versatility is further enhanced by its applicability to acyl chlorides for the synthesis of ketones. nih.gov The choice of catalyst and conditions can be tailored to the specific electrophile. For instance, coupling with aryl iodides has been shown to proceed smoothly using catalyst systems like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in combination with additives like copper(I) iodide (CuI) in a solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net This adaptability makes the Stille reaction a robust method for creating diverse C-C bonds.

| Electrophile (R-X) | Catalyst System | Product | Reference |

|---|---|---|---|

| Aryl Iodide | [Pd(PPh₃)₄], CuI, CsF, DMF | 5-Chloro-3-arylpyridine | researchgate.netrsc.org |

| Aryl Bromide | [Pd(PPh₃)₄], Dioxane | 5-Chloro-3-arylpyridine | nih.gov |

| Acyl Chloride | [Pd(PPh₃)₂Cl₂], Toluene | 5-Chloro-3-acylpyridine | nih.gov |

| Heteroaryl Iodide | [Pd(PPh₃)₄], CuI, DMF | 5-Chloro-3-heteroarylpyridine | researchgate.net |

Applications in the Synthesis of Biaryl and Heterobiaryl Systems

A primary application of the Stille reaction with this compound is the synthesis of biaryl and heterobiaryl structures. These motifs are fundamental cores of many biologically active molecules and advanced materials. By coupling the stannane (B1208499) with various aryl or heteroaryl halides, complex molecular frameworks can be assembled efficiently. rsc.org For example, the palladium-catalyzed reaction between this compound and a substituted aryl iodide directly yields a 5-chloro-3-arylpyridine derivative. rsc.org This straightforward approach provides access to a wide range of substituted bipyridines and other heterobiaryls, which are valuable as ligands for transition metals or as key intermediates in drug discovery. rsc.org

| Reactant 1 | Reactant 2 (Ar-X) | Resulting Scaffold | Significance |

|---|---|---|---|

| This compound | Iodobenzene | 5-Chloro-3-phenylpyridine | Core biaryl structure |

| This compound | 2-Iodothiophene | 5-Chloro-3-(thiophen-2-yl)pyridine | Heterobiaryl system |

| This compound | 4-Iodoanisole | 5-Chloro-3-(4-methoxyphenyl)pyridine | Functionalized biaryl |

Functional Group Tolerance and Chemoselectivity of the Stille Reaction

A significant advantage of the Stille coupling is its remarkable tolerance for a wide variety of functional groups, which often obviates the need for protecting group strategies. thermofisher.com The reaction conditions are typically mild and neutral, preserving sensitive functionalities such as amines, amides, esters, carboxylic acids, ketones, and hydroxyl groups. thermofisher.com The organostannane reagents are notably stable against air and moisture, simplifying handling procedures. thermofisher.comwikipedia.org This high degree of chemoselectivity is critical when working with complex molecules. For instance, specialized protocols have been developed that are fluoride-free, allowing for Stille couplings to be performed on substrates containing silyl (B83357) ethers or other silyl groups without cleavage, a common side reaction in fluoride-promoted couplings. rsc.org This robust functional group compatibility makes the Stille reaction a powerful tool for late-stage functionalization in the synthesis of complex targets.

Strategic Utility in Constructing Complex Heterocyclic Architectures

The bifunctional nature of this compound is strategically leveraged in the synthesis of complex, poly-functionalized pyridines. rsc.org The significant difference in reactivity between the tributylstannyl group and the chloro substituent allows for a regioselective, sequential cross-coupling strategy. First, a Stille reaction is performed at the more reactive C3 position to introduce a desired aryl, heteroaryl, or other substituent. The resulting 5-chloro-3-substituted pyridine (B92270) product retains the chlorine atom at the C5 position, which serves as a handle for a subsequent, different cross-coupling reaction. rsc.orgbeilstein-journals.org This stepwise approach, employing orthogonal reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enables the precise and controlled construction of trisubstituted pyridine architectures that would be challenging to access through other means. rsc.orgnih.gov

Complementary Cross-Coupling Reactions Involving the Chloro Moiety

Following the initial Stille coupling at the C3 position, the chloro group at the C5 position of the newly formed pyridine derivative becomes the target for further functionalization.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. libretexts.org After the initial Stille reaction, the resulting 5-chloro-3-substituted pyridine can undergo a Suzuki-Miyaura coupling to introduce a second substituent at the C5 position. It is well-established that aryl chlorides are less reactive in palladium-catalyzed couplings than their bromide or iodide counterparts, often requiring more forcing conditions or specialized catalyst systems to achieve efficient conversion. beilstein-journals.orgacs.org Successful coupling of chloropyridines has been achieved using robust catalyst systems, such as those employing a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and a highly active phosphine (B1218219) ligand, in the presence of a suitable base like potassium phosphate (B84403) (K₃PO₄). acs.org This sequential Stille-Suzuki approach provides a versatile and regiocontrolled route to highly decorated pyridine structures.

| Step | Reaction | Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|---|---|

| 1 | Stille Coupling | This compound | Aryl-Iodide (Ar¹-I) | 5-Chloro-3-(Ar¹)-pyridine | [Pd(PPh₃)₄], CuI, DMF researchgate.net |

| 2 | Suzuki-Miyaura Coupling | 5-Chloro-3-(Ar¹)-pyridine | Boronic Acid (Ar²-B(OH)₂) | 3-(Ar¹)-5-(Ar²)-pyridine | [Pd₂(dba)₃], FcPPh₂, K₃PO₄, Dioxane/H₂O acs.org |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi coupling as an alternative route for similar systems)

While Stille coupling is a primary application for this compound, other transition metal-catalyzed reactions, such as Negishi coupling, present powerful alternatives for constructing similar biaryl systems. Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a robust method for forming carbon-carbon bonds. orgsyn.org

The Negishi reaction is particularly valuable for the synthesis of bipyridines and other heteroaromatic compounds. orgsyn.org It demonstrates high yields, operates under mild conditions, and tolerates a wide variety of functional groups. orgsyn.org For systems analogous to those derived from this compound, a Negishi approach would typically involve the coupling of a pyridylzinc halide with a halogenated coupling partner. Chloro-substituted pyridines are effective coupling agents in Negishi reactions, making this a viable synthetic route for related structures. orgsyn.org

The reactivity of the halide in Negishi coupling generally follows the trend I > Br > Cl, though bromides are most commonly used. orgsyn.org A key advantage is the potential for regioselectivity; for instance, in dihalo-substituted pyridines, coupling can often be selectively directed to the more reactive halide position, such as a halogen at the 2-position over one at the 3-position. orgsyn.org This selectivity offers precise control in the synthesis of complex substituted pyridines.

Table 1: Comparison of Halide Reactivity in Negishi Coupling

| Halide | General Reactivity | Common Usage |

|---|---|---|

| Iodo (I) | Highest | --- |

| Bromo (Br) | Intermediate | Most Common |

| Chloro (Cl) | Lowest | Effective Coupling Agent |

Data derived from general principles of Negishi coupling. orgsyn.org

Advanced Catalytic Systems and Reaction Conditions for Cross-Coupling

To overcome the limitations of classical cross-coupling reactions, significant research has focused on developing advanced catalytic systems and reaction conditions. These innovations aim to improve reaction efficiency, expand the substrate scope, and enhance selectivity, particularly for challenging substrates like chloro-heteroarenes.

Development of Ligand Systems for Enhanced Reactivity and Selectivity

The choice of ligand coordinated to the palladium center is critical in tuning the catalyst's reactivity and selectivity. For the cross-coupling of chloro-pyridyl compounds, specialized ligands are often necessary to facilitate the challenging oxidative addition step at the C-Cl bond.

One notable development is the use of bulky, electron-rich phosphine ligands. For instance, the catalyst precursor PdCl₂(dtbpf) has proven highly efficient for the Suzuki cross-coupling of 3-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine, a structurally related compound. researchgate.net Similarly, the use of a tandem catalyst system involving XPhosPdG2 and the free XPhos ligand has been shown to be effective in Suzuki-Miyaura reactions of brominated pyrazolo[1,5-a]pyrimidinones, successfully preventing side reactions like debromination. rsc.org

In other systems, simpler ligands like triphenylphosphine (B44618) (Ph₃P) have been used in conjunction with a palladium source like Pd(OAc)₂ for the regioselective cross-coupling of trichloroquinazolines, although higher catalyst loadings were sometimes required to drive the reaction to completion. nih.gov The development of these ligand systems is crucial for activating the relatively inert C-Cl bond in substrates like this compound and its coupling partners.

Table 2: Examples of Ligand Systems for Cross-Coupling of Halogenated Heterocycles

| Catalyst/Ligand System | Substrate Type | Key Advantage | Source(s) |

|---|---|---|---|

| PdCl₂(dtbpf) | Chloro-pyridyl oxadiazole | High efficiency for C-Cl activation | researchgate.net |

| XPhosPdG2 / XPhos | Bromo-pyrazolo[1,5-a]pyrimidinone | Avoids debromination side reaction | rsc.org |

Palladium-Free Cross-Coupling Approaches (e.g., copper-catalyzed variants)

The high cost and potential toxicity of palladium have spurred the development of cross-coupling methods using more abundant and less expensive metals, such as copper. Copper-catalyzed cross-coupling reactions, particularly for C-N and C-O bond formation, have emerged as powerful alternatives for functionalizing (hetero)aryl chlorides. nih.gov

Recent advancements have identified specific ligand systems that enable efficient copper-catalyzed N-arylation of (hetero)aryl chlorides. For example, in a test reaction involving the N-arylation of morpholine (B109124) with 3-chloropyridine (B48278), a copper bromide (CuBr) catalyst paired with a sterically demanding N,N'-diarylbenzene-1,2-diamine ancillary ligand (L2) achieved 94% conversion at a relatively low temperature of 55 °C. nih.gov The steric bulk of the ligand is believed to prevent catalyst deactivation. nih.gov Other effective systems include the use of an oxalic diamide (B1670390) ligand (DBO) with CuBr for the coupling of heteroarylanilines with (hetero)aryl chlorides. nih.gov

Copper catalysis has also been extended to Suzuki-Miyaura type reactions. A copper(I)-catalyzed sulfonylative Suzuki-Miyaura cross-coupling has been developed, providing a single-step route to diaryl sulfones from aryl boronic acids, sulfur dioxide, and aryl iodides. rsc.org While not a direct coupling of a stannane, this demonstrates the expanding utility of copper in facilitating complex cross-coupling transformations.

Microwave-Assisted Cross-Coupling Methodologies for Efficiency

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reaction rates and improving yields in cross-coupling reactions. nih.gov The rapid, uniform heating provided by microwaves can significantly shorten reaction times from hours to minutes. mdpi.com

This methodology has been successfully applied to the Suzuki-Miyaura cross-coupling of chloro-pyridyl derivatives. A highly efficient protocol for the synthesis of aryl-substituted pyridyl oxadiazolones from a 5-chloropyridin-3-yl precursor was developed using microwave-enhanced conditions. researchgate.net Microwave heating has also been employed in Stille and Negishi cross-coupling reactions. mdpi.com For instance, the Stille coupling of 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole with various aryl halides proceeded in moderate to high yields with reaction times of just 15 minutes at 150 °C under microwave irradiation. mdpi.com Similarly, a Negishi coupling was reported to achieve 90% yield in just one minute at 160 °C. mdpi.com These examples underscore the potential of microwave assistance to dramatically improve the efficiency of cross-coupling reactions involving organostannane reagents like this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Cross-Coupling

| Reaction Type | Conventional Conditions | Microwave Conditions | Source(s) |

|---|---|---|---|

| Suzuki-Miyaura | 100°C, 2 hours | 100°C, 1 hour | researchgate.net |

| Stille Coupling | Typically hours | 150°C, 15 minutes | mdpi.com |

Mechanistic Investigations of Reactivity and Selectivity for 5 Chloro 3 Tributylstannyl Pyridine

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

The catalytic cycle of the Stille reaction involving 5-Chloro-3-(tributylstannyl)pyridine is generally understood to proceed through a sequence of fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.com The specific nature of the substituents on the pyridine (B92270) ring, a chloro group at the 5-position and a tributylstannyl group at the 3-position, imparts unique characteristics to each of these steps.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a Pd(0) complex. numberanalytics.com This step involves the cleavage of the R-X bond and the formation of a Pd(II) intermediate. The rate and success of this step are highly dependent on the nature of the halide and the organic framework. For couplings involving this compound, the reaction partner is typically an aryl or vinyl halide. The oxidative addition is generally the rate-determining step for less reactive halides like chlorides.

Transmetalation: Following oxidative addition, the organostannane, in this case, this compound, transfers its pyridyl group to the palladium center. This step, known as transmetalation, regenerates a tin halide and forms a new diorganopalladium(II) complex. scribd.com The transmetalation can proceed through either a cyclic or an open transition state. wikipedia.org The presence of additives, such as copper(I) salts, can significantly accelerate the transmetalation step. frontierspecialtychemicals.com It is theorized that in polar solvents, copper can transmetalate with the organostannane to form a more reactive organocuprate species, which then reacts with the palladium complex. wikipedia.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product, regenerating the Pd(0) catalyst. nih.gov For this to occur, the two organic ligands must be in a cis orientation on the palladium center. If the transmetalation step leads to a trans complex, a trans-to-cis isomerization must occur before reductive elimination can take place. scribd.comuwindsor.ca The electronic nature of the coupling partners influences the rate of reductive elimination.

A representative catalytic cycle for the Stille reaction is depicted below:

Catalytic Cycle of the Stille Reaction| Step | Description | Intermediate |

|---|---|---|

| 1. Oxidative Addition | An organic halide (R-X) adds to the Pd(0) catalyst. | R-Pd(II)-X complex |

| 2. Transmetalation | The pyridyl group from this compound is transferred to the Pd(II) complex. | R-Pd(II)-pyridyl complex |

| 3. Isomerization (if necessary) | The trans complex isomerizes to the cis complex. | cis-R-Pd(II)-pyridyl complex |

| 4. Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | R-pyridyl product + Pd(0) |

The nitrogen atom in the pyridine ring of this compound can play a significant role in the catalytic cycle by coordinating to the palladium center. This coordination can influence the electronic properties of the catalyst and the intermediates, thereby affecting the rates of the individual steps. The Lewis basicity of the pyridine nitrogen can stabilize cationic intermediates or transition states. However, strong coordination of the nitrogen to the palladium can also lead to catalyst inhibition by forming stable, less reactive complexes. The position of the nitrogen relative to the coupling sites is crucial in determining its electronic influence.

The electronic and steric effects of the chloro and tributylstannyl substituents on the pyridine ring are critical in dictating the reaction pathways.

Chloro Group (5-position): The electron-withdrawing nature of the chlorine atom at the 5-position makes the pyridine ring more electron-deficient. This electronic perturbation can influence the rates of both transmetalation and reductive elimination. A more electron-poor aryl group on the organostannane can sometimes slow down the transmetalation step. frontierspecialtychemicals.com Conversely, electron-withdrawing groups on the coupling partner undergoing reductive elimination can, in some cases, accelerate this step.

Tributylstannyl Group (3-position): The bulky tributylstannyl group exerts a significant steric influence. This steric hindrance can affect the approach of the organostannane to the palladium center during transmetalation. The relative rates of transfer for different groups from the tin atom generally follow the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. scribd.com For this compound, the pyridyl group is the intended transferable group.

Studies on Regioselectivity and Chemoselectivity in Transformations

In molecules with multiple potential reaction sites, regioselectivity and chemoselectivity are of paramount importance. For a compound like this compound, the primary reaction is the Stille coupling at the C-Sn bond. However, under certain conditions, the C-Cl bond could potentially undergo oxidative addition, leading to undesired side reactions or the need for careful control of reaction conditions to ensure chemoselectivity.

Studies on related di-substituted pyridines have shown that the regioselectivity of palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. For instance, in di-brominated pyridines, coupling often occurs preferentially at the position that is more electronically activated or less sterically hindered. In the case of 3,5-disubstituted pyridines, the electronic nature of the substituents plays a key role in directing the regioselectivity of the coupling. ewha.ac.kr For this compound, the much higher reactivity of the C-Sn bond compared to the C-Cl bond in Stille coupling ensures high chemoselectivity under standard conditions.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of the reaction can be achieved through kinetic and thermodynamic analysis. While specific kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature, general principles of Stille reactions provide insight.

The relative energy barriers of the competing pathways determine the selectivity of the reaction. For instance, the activation energy for the oxidative addition at a C-Cl bond is generally higher than for C-Br or C-I bonds, which is a key factor in the chemoselectivity of reactions involving this compound when coupled with an aryl bromide or iodide.

Proposed Mechanistic Cycles for Metal-Free Pyridyl Stannane (B1208499) Couplings

In recent years, there has been growing interest in developing transition-metal-free cross-coupling reactions. While less common for organostannanes compared to other organometallics, some metal-free couplings of pyridyl derivatives have been reported. These reactions often proceed through radical or aryne pathways.

A plausible metal-free mechanism could involve the generation of a pyridyl radical from this compound under specific conditions (e.g., using a radical initiator or photolysis). This pyridyl radical could then react with a suitable coupling partner. Another possibility is the formation of a pyridyne intermediate, although this would require harsh conditions and specific precursors.

For instance, a proposed general mechanism for a base-promoted homolytic aromatic substitution (HAS) type coupling involves the generation of an aryl radical, which then adds to an arene. Subsequent electron and proton transfer steps lead to the final coupled product. The application of such mechanisms to the specific case of this compound would depend on the ability to generate the corresponding pyridyl radical under metal-free conditions.

Academic Applications in Complex Molecule Synthesis and Advanced Materials Science

Strategic Building Block in Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutics, the efficiency of synthesizing complex organic molecules is paramount. 5-Chloro-3-(tributylstannyl)pyridine emerges as a key intermediate, providing a pre-functionalized pyridine (B92270) core that can be readily incorporated into larger, more complex structures. The pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds due to its ability to engage in favorable interactions with biological targets and improve physicochemical properties like solubility. ed.ac.ukresearchgate.netnih.gov

Active Pharmaceutical Ingredients (APIs) are the core components of medicinal products responsible for their therapeutic effects. researchgate.net The synthesis of these often-complex molecules relies on robust and versatile chemical building blocks. nih.gov this compound functions as such a block, primarily through its participation in the Stille cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond by coupling the organostannane with an organic halide or triflate.

This capability enables medicinal chemists to forge a connection at the 3-position of the pyridine ring, introducing a wide array of molecular fragments. The chlorine atom at the 5-position can be retained as a key interaction point in the final API or used as a handle for subsequent chemical modifications, further increasing molecular diversity. While specific, publicly documented syntheses of commercial APIs directly utilizing this exact reagent are proprietary, its value lies in its potential to streamline the assembly of substituted pyridine cores common to many pharmaceutical agents. nih.gov

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk This has made the development of small-molecule kinase inhibitors a major focus of drug discovery. ed.ac.uk Many potent and selective kinase inhibitors feature a substituted pyridine scaffold, which can occupy the ATP-binding site of the enzyme.

This compound is an ideal intermediate for generating libraries of potential kinase inhibitors. Through Stille coupling, various aryl or heteroaryl groups can be attached at the 3-position of the pyridine ring. This is a common strategy for exploring the structure-activity relationship (SAR) of a potential drug candidate. For instance, coupling this reagent with different (hetero)aryl halides allows for the systematic variation of substituents pointing into different pockets of the kinase active site, a crucial step in optimizing potency and selectivity. The pyrazolopyridine scaffold, for example, is found in a number of kinase inhibitors, and synthetic strategies often rely on palladium-catalyzed cross-coupling reactions to build the core structure. mdpi.comresearchgate.net

Table 1: Properties of this compound An interactive data table detailing the key chemical properties of the title compound.

| Property | Value | Reference |

| CAS Number | 206115-67-5 | nih.gov |

| Molecular Formula | C₁₇H₃₀ClNSn | nih.gov |

| Molecular Weight | 402.59 g/mol | nih.gov |

| Appearance | Solid | nih.gov |

| InChI Key | GGSUJOOLZJBTEQ-UHFFFAOYSA-N | nih.gov |

The pyridine ring is a cornerstone of modern medicinal chemistry. Its inclusion in a molecule can enhance water solubility and provide a key point for hydrogen bonding and other interactions with protein targets. researchgate.net The strategic assembly of molecules around this scaffold is a central theme in drug design.

This compound is a pre-formed, functionalized scaffold. The tributyltin group makes it a workhorse reagent for Stille cross-coupling, a highly reliable and functional-group-tolerant reaction for creating new carbon-carbon bonds. researchgate.net Chemists can use this reagent to couple the 5-chloropyridin-3-yl moiety with a variety of partners, rapidly generating derivatives for biological screening. This approach is more efficient than building the substituted pyridine ring from scratch. For example, Suzuki cross-coupling, a related reaction, has been used to synthesize bioactive 3- and 5-substituted pyrones with demonstrated anti-infective and antineoplastic activities. nih.gov The same principle applies to the Stille coupling of this compound for accessing novel bioactive pyridines.

Precursor for Functional Materials and Catalysts

The utility of this compound extends beyond medicine into the realm of advanced materials science, where its unique structural features can be exploited to create functional polymers and catalysts.

Organotin compounds are known to have applications as catalysts in various industrial processes, including polymerization. researchgate.net While often used as reagents in stoichiometric amounts (as in the Stille reaction), they can also form the basis of true catalytic systems. For example, some organotin(IV) compounds have been shown to act as catalysts for specific organic reactions. researchgate.net

This compound can be considered a precursor for more complex, potentially heterogenized catalysts. The pyridine nitrogen atom and the chloro-substituent offer sites for coordination to a solid support (like silica (B1680970) or a polymer resin). The organotin moiety could then serve as the active catalytic site. Such an immobilized catalyst would combine the reactivity of the tin center with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling. While the direct conversion of this specific compound into a widely used catalyst is not extensively documented, the principles of catalyst design suggest its potential in this area. researchgate.net

Coordination polymers, also known as metal-organic frameworks (MOFs), are materials constructed by linking metal ions or clusters with organic ligands. These materials have generated immense interest for their applications in gas storage, separation, and catalysis. nih.gov The properties of a coordination polymer are dictated by the geometry of the metal center and the structure of the organic linker.

Pyridine-based ligands are exceptionally common in the construction of coordination polymers because the nitrogen atom is an excellent coordination site for metal ions. nih.govnih.govresearchgate.net this compound can serve as a precursor to a suitable organic linker. Through a two-step process, the tributyltin group can be replaced with a second coordinating functional group (such as a carboxylic acid or another nitrogen-containing heterocycle) via a cross-coupling reaction. The resulting molecule, a disubstituted pyridine, can then act as a "linker" to bridge metal centers, forming a 1D, 2D, or 3D coordination polymer. For example, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, a linker with a similar 3,5-disubstituted pyridine core, has been used to synthesize new coordination polymers with catalytic activity. nih.gov This highlights the synthetic pathway by which this compound can be used to access these advanced materials.

Exploration in Materials with Unique Electronic or Optical Properties

The pyridine moiety is a common component in a variety of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functional groups onto the pyridine ring through the cross-coupling reactions described above allows for the fine-tuning of the electronic and optical properties of the resulting materials.

While specific studies detailing the use of this compound in the synthesis of such materials are not widely reported, the general strategy of using substituted pyridines as building blocks for conjugated polymers and small molecules is well-established. For example, the incorporation of pyridine units into a polymer backbone can influence its electron-transporting properties, photoluminescence, and solid-state packing. The synthesis of such materials often involves the polymerization of appropriately functionalized monomers, which can be prepared using the cross-coupling methodologies discussed.

Future Perspectives and Emerging Research Directions

Development of Greener and More Sustainable Synthetic Routes to Pyridylstannanes

The future of chemical manufacturing hinges on the development of environmentally benign and sustainable processes. For pyridylstannanes like 5-Chloro-3-(tributylstannyl)pyridine, research is moving away from traditional synthetic methods that often rely on stoichiometric organometallic reagents and harsh conditions. The focus is shifting towards catalytic routes that offer higher efficiency, milder conditions, and reduced waste.

Improvements in catalyst design are a central theme, aiming for the use of more benign solvents and the development of reusable catalytic systems. mdpi.com An emerging area of interest is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For instance, the principles behind using reusable zinc-based nanocrystals for the sustainable synthesis of other heterocyclic compounds could be adapted for stannane (B1208499) synthesis, offering a robust and economical alternative. rsc.org Such protocols, designed with green chemistry principles in mind, are evaluated based on metrics like E-factor and eco-score to quantify their environmental friendliness. rsc.org The development of continuous flow processes for the synthesis of organostannanes also represents a significant step forward, enhancing safety and scalability.

| Parameter | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Reagents | Organolithium reagents (e.g., n-BuLi), tin halides | Catalytic amounts of transition metals or earth-abundant metals (e.g., Zinc) rsc.org |

| Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Milder reaction temperatures, potentially air- and water-tolerant systems mdpi.com |

| Solvents | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) | More benign solvents (e.g., water, bio-derived solvents) mdpi.com |

| Waste | Stoichiometric metallic and salt byproducts | Reduced waste streams, catalyst recycling rsc.org |

| Process | Batch processing | Continuous flow manufacturing |

Exploration of Novel Catalytic Transformations Beyond Traditional Cross-Couplings

While this compound is a cornerstone of Stille coupling, its potential extends far beyond this single transformation. Future research will undoubtedly uncover new catalytic reactions where pyridylstannanes can serve as versatile partners. Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and intensive efforts are underway to expand their scope with more efficient catalytic systems. mdpi.com

One promising frontier is the development of transition-metal-free cross-coupling reactions, which would offer significant cost and sustainability benefits. researchgate.net Furthermore, pyridylstannanes could be explored in other types of coupling reactions, such as those involving the activation of different functional groups. For example, the palladium-catalyzed cross-coupling between N-tosylhydrazones and aryl halides to form 1,1-disubstituted alkenes showcases the expanding toolkit of synthetic chemists, and analogous transformations with organostannanes could be envisioned. rsc.org Additionally, novel reactions that functionalize the pyridine (B92270) ring itself, moving beyond simple coupling, are of great interest. The development of methods for C-H alkylation using reagents like titanacyclopropanes points towards a future where organostannanes might be used in more complex, multicomponent reactions. organic-chemistry.orgnih.gov

| Transformation Type | Description | Potential Advantage |

|---|---|---|

| Transition-Metal-Free Coupling | Coupling reactions that proceed without a transition metal catalyst, often initiated by a base or other stimuli. researchgate.net | Lower cost, reduced metal contamination in products, simplified purification. |

| Alternative Cross-Couplings | Exploring use in less common named reactions beyond Stille, potentially coupling with novel electrophiles or nucleophiles. rsc.org | Access to new chemical space and molecular architectures. |

| Reductive Coupling | Reactions where the organostannane participates in a reductive bond formation process. | Formation of C(sp³)-C(sp²) bonds from readily available precursors. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants, where the pyridylstannane is one component. | Rapid increase in molecular complexity from simple starting materials. |

Precision Chemo- and Regioselective Functionalization Strategies

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, but its selective functionalization remains a challenge due to the electronic nature of the heterocycle. nih.gov Future research will focus heavily on developing highly precise methods to modify pyridines, and precursors like this compound are central to these strategies. The direct functionalization of pyridine C-H bonds is a primary goal, though controlling the position of substitution (ortho, meta, or para) is difficult. nih.gov

Several advanced strategies are being explored:

Directed Metalation: Using a directing group to guide a metalating agent to a specific position on the pyridine ring. znaturforsch.com

Halogen/Metal Exchange: This technique allows for the selective conversion of a C-X bond (where X is a halogen) to a C-metal bond, which can then be functionalized. This is the classical approach to preparing the title compound. znaturforsch.com

Temporary Dearomatization: A strategy that temporarily breaks the aromaticity of the pyridine ring to enable otherwise difficult functionalization patterns. nih.gov

Novel Reagent Control: Recent studies have shown that the choice of metalating agent can overcome the inherent reactivity of the pyridine ring. For example, using n-butylsodium instead of organolithium bases can lead to metalation at the C4 position, a site that is typically difficult to access. chemrxiv.org

Advanced Catalytic Systems: Highly selective functionalization can also be achieved through innovative catalyst design. A notable example is the regioselective C2-H alkylation of pyridine N-oxides using titanacyclopropanes, which demonstrates exquisite control over reactivity. organic-chemistry.orgnih.gov

These strategies will allow chemists to use this compound not just as a source of a pre-functionalized ring, but as a starting point for further, highly controlled modifications.

| Strategy | Target Position | Key Principle | Reference |

|---|---|---|---|

| Directed Metalation | ortho to Directing Group | A functional group on the pyridine ring coordinates to a metal, directing deprotonation to an adjacent site. | znaturforsch.com |

| Non-Directed Metalation | C4 (para) | Use of specific organosodium bases to override the natural C2/C6 acidity of the pyridine ring. | chemrxiv.org |

| Catalytic C-H Alkylation | C2 (ortho) | In situ generated titanacyclopropanes react preferentially with pyridine N-oxides at the C2 position. | organic-chemistry.orgnih.gov |

| Halogen/Metal Exchange | Position of Halogen | Selective exchange of a halogen atom for a metal, preserving other functional groups. | znaturforsch.com |

Design and Synthesis of Advanced Functional Materials and Biological Probes

The 5-chloropyridine motif is a key component in many biologically active molecules and advanced materials. Therefore, this compound is an enabling tool for the synthesis of complex molecular architectures with tailored functions. Future applications will increasingly focus on its use in creating sophisticated functional systems.

One of the most active areas is the development of fluorescent probes for chemical and biological imaging. rsc.org These molecules are designed to change their fluorescence properties upon binding to a specific target, such as a metal ion or a biomolecule, allowing for sensitive detection in complex environments like living cells. rsc.org The pyridine unit can act as a coordinating ligand for a metal center or as part of the core fluorophore structure. The unique photophysical properties of lanthanide ions, for example, make them excellent candidates for biological probes, and pyridine-containing ligands are essential for sensitizing their luminescence. nih.gov

Furthermore, peptide-based probes are being designed for highly specific biological targeting. nih.gov By incorporating the 5-chloropyridin-3-yl group into a peptide sequence, researchers can modulate the probe's solubility, stability, and binding affinity. The Stille coupling, using this compound, provides a reliable method for attaching this heterocyclic fragment to a peptide backbone or a fluorophore core, enabling the construction of probes for applications ranging from fluorescence microscopy to in vivo imaging. nih.gov

| Material/Probe Type | Function of Pyridine Moiety | Synthetic Role of this compound |

|---|---|---|

| Lanthanide-Based Probes | Acts as a "sensitizing antenna" to absorb light and transfer energy to the lanthanide ion. nih.gov | Enables the covalent attachment of the pyridine antenna to the rest of the probe structure. |

| Peptide-Based Probes | Modulates targeting, stability, and cell permeability. nih.gov | Provides a robust method to incorporate the heterocyclic unit into a peptide or targeting ligand. |

| Organic Light-Emitting Diodes (OLEDs) | Component of organometallic phosphors or charge-transport materials. | Serves as a key building block for constructing the complex conjugated ligands required. |

| Catalyst Ligands | Coordinates to a metal center, tuning its catalytic activity and selectivity. nih.gov | Allows for the modular synthesis of complex ligand frameworks for asymmetric catalysis. |

Integration of Computational Design with Experimental Synthetic Strategies

The synergy between computational chemistry and experimental synthesis is set to revolutionize how chemical research is conducted. The field of computational design synthesis has matured to a point where it can guide the development of new reactions and molecules with remarkable predictive power. researchgate.net For a reagent like this compound, this integration offers several exciting future directions.

Computational modeling can be used to:

Elucidate Reaction Mechanisms: By combining experimental techniques like real-time mass spectrometry and NMR with computational studies, researchers can gain a deep understanding of the intermediates and transition states in catalytic cycles, such as those in cross-coupling reactions. rsc.org This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predict Reactivity and Selectivity: Quantum chemical calculations can predict the most likely sites of reaction on a molecule, helping to design experiments for achieving the desired chemo- and regioselectivity. This can accelerate the development of the precision functionalization strategies discussed in section 7.3.

Design Novel Catalysts: Computational screening can rapidly evaluate vast libraries of potential ligands for a metal catalyst, identifying candidates with optimal properties for a specific transformation involving pyridylstannanes. This in silico approach drastically reduces the experimental effort required. researchgate.net

Model Functional Materials: The photophysical or electronic properties of advanced materials, such as the fluorescent probes from section 7.4, can be predicted using computational methods before they are ever synthesized. This allows for the rational design of molecules with targeted absorption and emission wavelengths or specific electronic characteristics.

This integrated approach, where computational insights guide experimental work, will be instrumental in unlocking the full potential of this compound and other key synthetic building blocks.

| Computational Tool/Method | Application Area | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of catalytic cycles. rsc.org | Identification of key intermediates and transition states; rational catalyst improvement. |

| Molecular Dynamics (MD) | Simulating the behavior of probes in biological environments. acs.org | Understanding probe-target interactions, membrane permeability, and conformational dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or material properties of new derivatives. | Faster identification of lead compounds for drug discovery or materials science. |

| High-Throughput Virtual Screening | Discovery of new ligands or catalysts for novel transformations. | Accelerated development of new synthetic methods with enhanced efficiency and selectivity. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-(tributylstannyl)pyridine?

- Methodological Answer : The compound is typically synthesized via transmetallation or direct stannylation of halogenated pyridine precursors. For example, 5-chloro-3-iodopyridine can react with tributyltin chloride under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 60–80°C. Copper-mediated cross-couplings, as described by Allred & Liebeskind (1996), may also be adapted for milder conditions . Purification often involves column chromatography under inert atmospheres to prevent tin oxidation.

Q. What precautions are necessary when handling this compound?

- Methodological Answer : Due to the tributyltin group’s toxicity (WGK 3 classification), handle in a fume hood with nitrile gloves and protective eyewear. Store under nitrogen or argon at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or moisture, as decomposition can generate toxic byproducts like tributyltin oxides. Quench waste with aqueous KF to precipitate tin residues .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound is a key reagent in Stille cross-coupling reactions to construct biaryl or heteroaryl systems. It enables the synthesis of nitrogen-containing pharmaceuticals, agrochemicals, and materials science intermediates. For example, coupling with aryl halides under Pd catalysis yields functionalized pyridines critical in drug discovery .

Advanced Research Questions

Q. How can researchers optimize Stille coupling reactions to minimize homocoupling byproducts?

- Methodological Answer : Homocoupling arises from oxidative side reactions. Key optimizations include:

- Using ligand-free Pd catalysts (e.g., Pd₂(dba)₃) to reduce unwanted pathways.

- Maintaining strict stoichiometry (1:1 ratio of stannane to aryl halide).

- Employing degassed solvents (DMF, THF) and inert atmospheres.

- Adding copper(I) iodide as a co-catalyst to enhance selectivity, as noted in Labadie & Stille (1983) .

Q. How does the chloro substituent influence the reactivity of this compound in cross-couplings?

- Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of the adjacent carbon, accelerating oxidative addition to Pd(0) catalysts. This contrasts with methoxy or methyl analogs (e.g., 5-methoxy-2-(tributylstannyl)pyridine), where electron-donating groups slow coupling kinetics. Computational studies suggest the chloro substituent lowers the LUMO energy, enhancing reactivity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm pyridine ring substitution patterns. ¹¹⁹Sn NMR detects tin coordination environments (δ ≈ –10 to –50 ppm for tributylstannyl groups).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion cluster (e.g., [M+H]⁺ at m/z 405.58).

- X-ray Crystallography : Resolves steric effects of the tributyltin moiety on pyridine ring geometry.

Comparative Reactivity Table: Pyridine Stannanes

Key Research Considerations

- Contradictory Data : Some studies report divergent yields for Stille couplings depending on solvent polarity (e.g., DMF vs. THF). Systematic screening is advised.

- Stability Challenges : Tributylstannyl pyridines degrade upon prolonged storage; periodic NMR monitoring is recommended.

- Alternative Methods : For moisture-sensitive applications, consider Suzuki-Miyaura couplings with boronic acid analogs (e.g., 5-chloro-3-boronopyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.